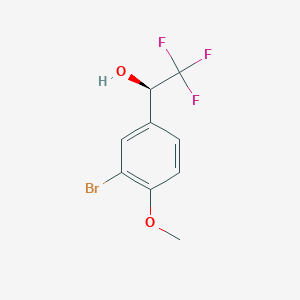![molecular formula C8H12ClF3N4O B1448586 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride CAS No. 1803587-62-3](/img/structure/B1448586.png)
3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride
Übersicht
Beschreibung
3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride (3TEMHCl) is a synthetic compound that has recently been studied for its potential applications in scientific research. 3TEMHCl is a derivative of morpholine and is composed of a trifluoroethyl group attached to a 1H-1,2,4-triazol-3-yl group. It has a molecular weight of 239.64 g/mol and a melting point of 93-95°C. 3TEMHCl is soluble in water, ethanol, and acetonitrile, and has been found to be stable in aqueous solutions.
Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonism
3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride exhibits high affinity as an orally active neurokinin-1 (h-NK1) receptor antagonist. This compound demonstrates significant efficacy in pre-clinical tests related to emesis and depression, highlighting its potential therapeutic applications in these areas (Harrison et al., 2001).
Corrosion Inhibition
A structurally well-defined 1,2,3-triazole derivative of this compound, specifically 4-[1-(4-methoxy-phenyl)-1H-[1,2,3]triazol-4-ylmethyl]-morpholine (MPTM), was synthesized and studied for its corrosion inhibition performance on mild steel in hydrochloric acid medium. The compound showed a high corrosion inhibition efficiency, and its adsorption on the metal surface suggested a promising application in the field of corrosion protection (Hrimla et al., 2021).
Antimicrobial and Antifungal Activities
1,2,4-Triazole derivatives containing the morpholine moiety, including variations of this compound, have been synthesized and tested for their antimicrobial properties. Some of these compounds demonstrated good to moderate antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Sahin et al., 2012).
Antileishmanial Activity
The compound and its derivatives have shown potential in the treatment of leishmaniasis. A particular study on 1,2,4-triazole derivatives with morpholine revealed that these compounds exhibit significant antileishmanial activity, with one compound, in particular, demonstrating a notable minimal inhibitory concentration (MIC) value (Süleymanoğlu et al., 2018).
Antitumor Activity
The synthesis and structural analysis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, a compound structurally similar to 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride, showed distinct inhibitory capacity against the proliferation of cancer cell lines, indicating its potential as an antitumor agent (Ji et al., 2018).
Eigenschaften
IUPAC Name |
3-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4O.ClH/c9-8(10,11)4-15-5-13-7(14-15)6-3-16-2-1-12-6;/h5-6,12H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQWQFKVPHUDJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=NN(C=N2)CC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




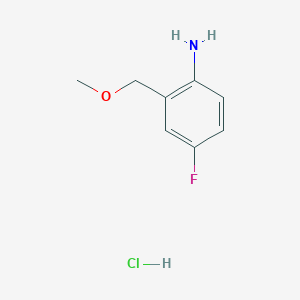
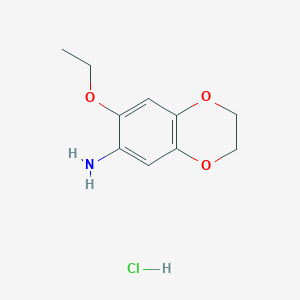
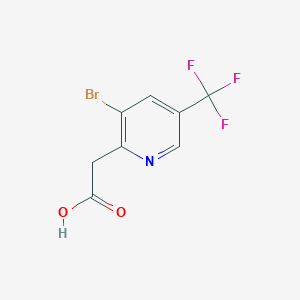
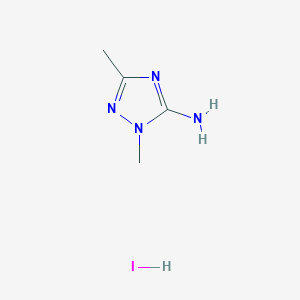

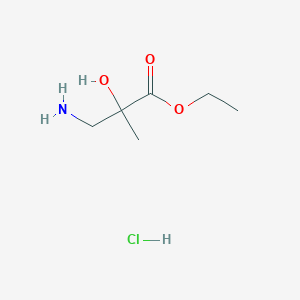
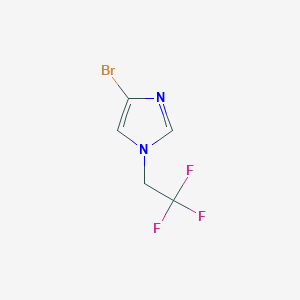

![3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1448519.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonamide](/img/structure/B1448520.png)
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B1448523.png)
![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide](/img/structure/B1448524.png)
